

Spectroscopic Profile of trans-Crotonaldehyde: An In-depth Technical Guide

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Compound of Interest

Compound Name: 1,3-Butadienal

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for trans-crotonaldehyde, a key α,β -unsaturated aldehyde. The information presented herein is intended to support research and development activities by providing detailed quantitative data, experimental protocols, and visual representations of analytical workflows.

Quantitative Spectroscopic Data

The following tables summarize the key quantitative data from various spectroscopic techniques for trans-crotonaldehyde.

Infrared (IR) and Raman Spectroscopy

Vapor-phase infrared and liquid Raman spectroscopy provide detailed information about the vibrational modes of trans-crotonaldehyde. The s-trans conformer is the most abundant at room temperature.

Table 1: Vibrational Frequencies and Assignments for trans-Crotonaldehyde

Vibrational Mode	Frequency (cm ⁻¹) - IR (Vapor)	Frequency (cm ⁻¹) - Raman (Liquid)	Assignment
v ₁	3008.5	2998	C-H stretch (vinyl)
v ₂	2947.2	2940	CH ₃ asymmetric stretch
v ₃	2920.8	2915	CH ₃ symmetric stretch
v ₄	2733.0	2725	C-H stretch (aldehyde)
v ₅	1704.5	1685	C=O stretch
v ₆	1644.2	1640	C=C stretch
v ₇	1448.1	1445	CH ₃ asymmetric deformation
v ₈	1392.5	1390	C-H in-plane bend (vinyl)
v ₉	1381.1	1378	CH ₃ symmetric deformation
v ₁₀	1305.8	1302	C-C stretch
v ₁₁	1251.1	1248	C-H rock (aldehyde)
v ₁₂	1081.7	1078	CH ₃ rock
v ₁₃	969.8	967	C-H out-of-plane bend (vinyl)
v ₁₄	931.1	928	C-C stretch
v ₁₅	730.9	-	C-H out-of-plane bend (vinyl)
v ₁₆	540.0	538	C-C-C deformation

Data compiled from quantitative vapor-phase infrared spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the chemical structure of trans-crotonaldehyde in solution.

Table 2: ¹H NMR Spectroscopic Data for trans-Crotonaldehyde

Proton	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1 (CHO)	9.51	d	7.8
H-2 (=CH)	6.87	dq	15.6, 6.9
H-3 (=CH)	6.13	ddq	15.6, 7.8, 1.8
H-4 (CH ₃)	2.18	dd	6.9, 1.8

Solvent: CDCl₃. Chemical shifts are referenced to TMS (0 ppm).

Table 3: ¹³C NMR Spectroscopic Data for trans-Crotonaldehyde

Carbon	Chemical Shift (δ, ppm)
C-1 (CHO)	193.8
C-2 (=CH)	158.7
C-3 (=CH)	132.5
C-4 (CH ₃)	18.6

Solvent: CDCl₃. Chemical shifts are referenced to TMS (0 ppm).

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy reveals the electronic transitions within the molecule. trans-Crotonaldehyde exhibits characteristic absorptions for its conjugated system.

Table 4: UV-Vis Absorption Data for trans-Crotonaldehyde

Transition	λ_{max} (nm)	Molar Absorptivity (ϵ , L mol ⁻¹ cm ⁻¹)	Solvent
$\pi \rightarrow \pi$	~217	~16,000	Ethanol
$n \rightarrow \pi$	~320	~25	Hexane

Note: λ_{max} and ϵ values can vary slightly depending on the solvent.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of trans-crotonaldehyde.

Table 5: Key Mass Spectrometry Data for trans-Crotonaldehyde

m/z	Relative Intensity	Proposed Fragment
70	High	[M] ⁺ (Molecular Ion)
69	High	[M-H] ⁺
41	High	[M-CHO] ⁺
39	Moderate	[C ₃ H ₃] ⁺

Experimental Protocols

The following sections detail the methodologies for obtaining the spectroscopic data presented above.

Infrared (IR) Spectroscopy (Neat Liquid)

- Sample Preparation:
 - Ensure the salt plates (e.g., NaCl or KBr) are clean and dry. Handle them by the edges to avoid contamination.
 - Place one drop of neat trans-crotonaldehyde onto the center of one salt plate.

- Carefully place the second salt plate on top, allowing the liquid to spread into a thin, uniform film between the plates.
- Data Acquisition:
 - Place the assembled salt plates into the sample holder of the FT-IR spectrometer.
 - Acquire a background spectrum of the empty sample compartment.
 - Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm^{-1}).
 - The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
- Post-Analysis:
 - Clean the salt plates thoroughly with a dry solvent (e.g., anhydrous acetone or dichloromethane) and return them to a desiccator for storage.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Weigh approximately 5-10 mg of trans-crotonaldehyde directly into a clean, dry vial.
 - Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3) containing a reference standard (e.g., tetramethylsilane, TMS).
 - Gently swirl the vial to ensure the sample is fully dissolved.
 - Using a Pasteur pipette, transfer the solution into a clean NMR tube. The final liquid height should be approximately 4-5 cm.
 - Cap the NMR tube securely.
- Data Acquisition:
 - Insert the NMR tube into the spinner turbine and adjust its depth using the gauge.

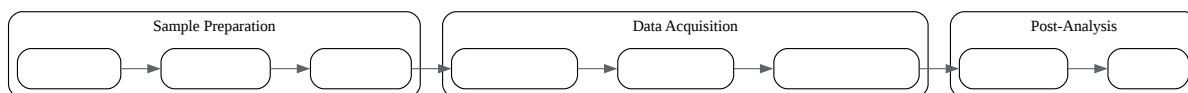
- Place the sample into the NMR spectrometer.
- Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
- Acquire the ^1H and ^{13}C NMR spectra using standard pulse sequences.

Mass Spectrometry (MS) with Gas Chromatography (GC) Inlet

- Sample Preparation:
 - Prepare a dilute solution of trans-crotonaldehyde in a volatile organic solvent (e.g., dichloromethane or hexane) at a concentration of approximately 1 mg/mL.
- Instrumentation Setup:
 - Set the GC oven temperature program to adequately separate the analyte from any impurities and the solvent.
 - Set the injector temperature and transfer line temperature to ensure efficient vaporization and transfer of the sample without degradation.
 - For electron ionization (EI), a standard electron energy of 70 eV is typically used.
- Data Acquisition:
 - Inject a small volume (e.g., 1 μL) of the prepared solution into the GC-MS system.
 - The sample is vaporized in the injector, separated on the GC column, and then introduced into the mass spectrometer's ion source.
 - The molecules are ionized and fragmented, and the resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

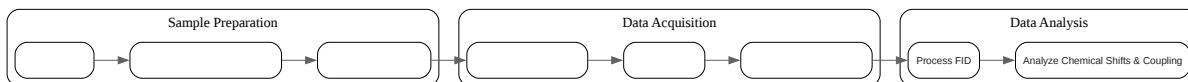
Visualized Experimental Workflows

The following diagrams illustrate the general experimental workflows for the spectroscopic techniques described.



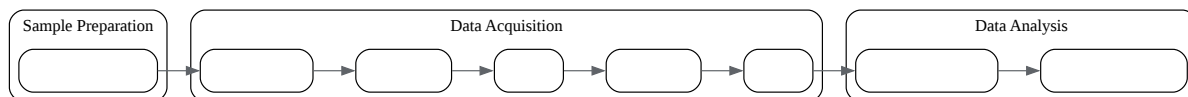
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Caption: General workflow for Infrared (IR) spectroscopy of a liquid sample.



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Caption: General workflow for Nuclear Magnetic Resonance (NMR) spectroscopy.



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Caption: General workflow for Gas Chromatography-Mass Spectrometry (GC-MS).

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